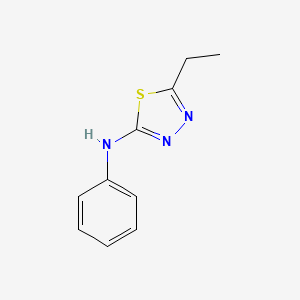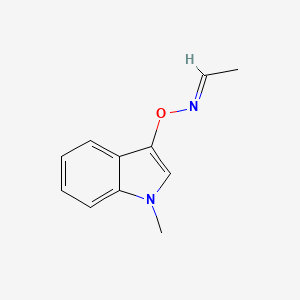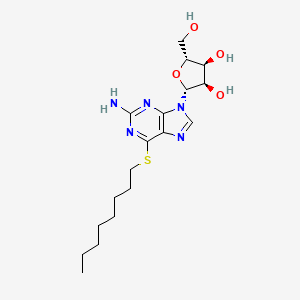![molecular formula C12H17N6O6P B12913967 (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)
(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a furan ring, and a dioxaphosphinine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Construction of the Furan Ring: The furan ring is typically formed via cyclization reactions involving aldehydes and ketones.
Incorporation of the Dioxaphosphinine Moiety: This step involves the reaction of the furan ring with phosphorus oxychloride and subsequent hydrolysis to introduce the dioxaphosphinine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide: has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide involves its interaction with specific molecular targets. The compound binds to enzymes involved in purine metabolism, inhibiting their activity and thereby affecting cellular processes. The pathways involved include the inhibition of nucleotide synthesis and the modulation of signal transduction pathways.
Comparison with Similar Compounds
(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide: can be compared with other similar compounds, such as:
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cytarabine: A chemotherapeutic agent with a similar purine base.
Fludarabine: Another purine analog used in the treatment of hematological malignancies.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H17N6O6P |
|---|---|
Molecular Weight |
372.27 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-(dimethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H17N6O6P/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-7(19)8-5(23-11)3-22-25(20,21)24-8/h4-5,7-8,11,19H,3H2,1-2H3,(H,20,21)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
ZJIMHJWOKXNCSV-IOSLPCCCSA-N |
Isomeric SMILES |
CN(C)C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N |
Canonical SMILES |
CN(C)C1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


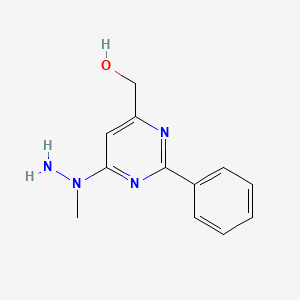


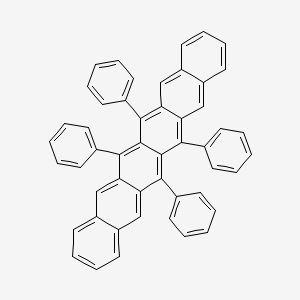

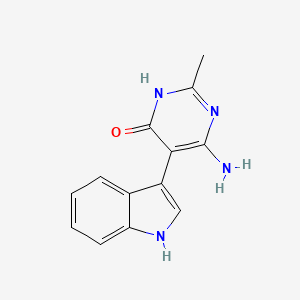


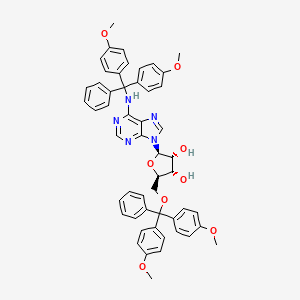
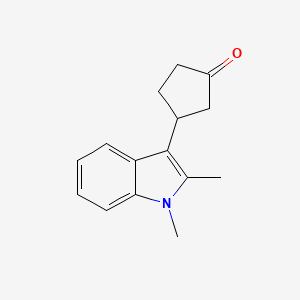
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
